![molecular formula C11H17F3N2O3 B3114581 tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate CAS No. 202267-26-3](/img/structure/B3114581.png)
tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate
Descripción general
Descripción
Tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate is a complex organic compound characterized by its unique molecular structure, which includes a trifluoroacetyl group and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with trifluoroacetic anhydride. The process is carried out under controlled conditions to ensure the selective formation of the desired compound. Key steps in the synthetic route include:
Starting Material: : The synthesis begins with tert-butyl 3-aminopyrrolidine-1-carboxylate as the primary reactant.
Reaction with Trifluoroacetic Anhydride: : The primary reactant undergoes acylation with trifluoroacetic anhydride in the presence of a base such as triethylamine.
Purification: : The resulting product is purified through techniques like recrystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods
While the industrial production methods for this compound are not widely documented, scaling up the synthesis would involve optimizing reaction conditions, ensuring high yields, and employing efficient purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate can participate in various chemical reactions, including:
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the trifluoroacetyl group.
Reduction Reactions: : Reduction of the trifluoroacetyl group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride.
Hydrolysis: : The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Triethylamine: : Used as a base in acylation reactions.
Lithium Aluminum Hydride: : Employed as a reducing agent.
Hydrochloric Acid: : Utilized in hydrolysis reactions.
Major Products Formed
Alcohols: : Formed through reduction reactions.
Carboxylic Acids: : Produced via hydrolysis of the ester group.
Aplicaciones Científicas De Investigación
Tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate finds application in various research areas, such as:
Chemistry: : Utilized as a building block in the synthesis of complex organic molecules.
Biology: : Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: : Explored for its therapeutic potential in drug development, particularly in designing compounds with improved pharmacokinetic properties.
Industry: : Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, leading to desired chemical or biological effects. The compound's trifluoroacetyl group can form covalent bonds with nucleophilic sites in target molecules, potentially inhibiting enzyme activity or modulating protein function. This mechanism is crucial for its applications in medicinal chemistry and biological research.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (3S)-3-amino-pyrrolidine-1-carboxylate: : A precursor in the synthesis of tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate.
Tert-butyl (3S)-3-(acetylamino)pyrrolidine-1-carboxylate: : Similar structure but with an acetyl group instead of a trifluoroacetyl group.
Tert-butyl (3S)-3-[(chloracetyl)amino]pyrrolidine-1-carboxylate: : Features a chloracetyl group, showcasing different reactivity and properties.
Uniqueness
This compound stands out due to its trifluoroacetyl group, which imparts unique chemical properties such as increased stability and reactivity compared to similar compounds with different acyl groups. Its distinctive structure makes it valuable for specific applications in research and industry.
This deep dive into this compound reveals a compound with intriguing synthesis routes, diverse reactivity, and significant potential in scientific research and industry. How’s that for detailed?
Propiedades
IUPAC Name |
tert-butyl (3S)-3-[(2,2,2-trifluoroacetyl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O3/c1-10(2,3)19-9(18)16-5-4-7(6-16)15-8(17)11(12,13)14/h7H,4-6H2,1-3H3,(H,15,17)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQSXQUMNKZASE-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B3114501.png)
![4-[4-(Sec-butyl)phenoxy]aniline](/img/structure/B3114513.png)
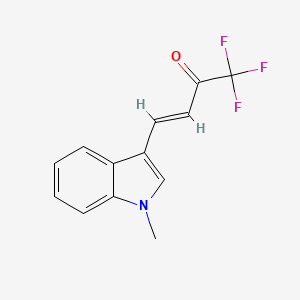
![2-{4-[2-Hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide](/img/structure/B3114533.png)
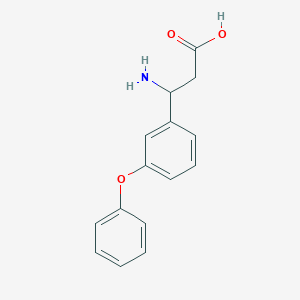
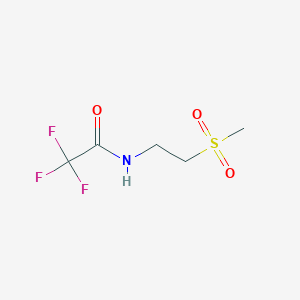
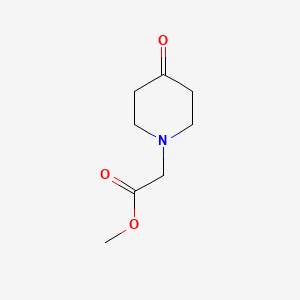
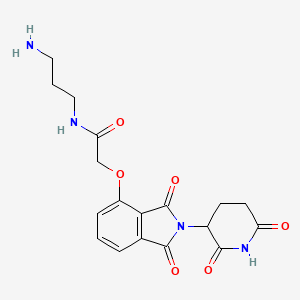
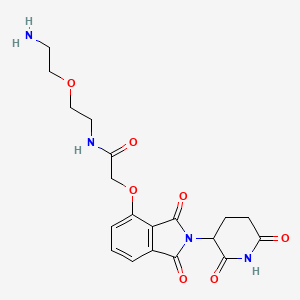
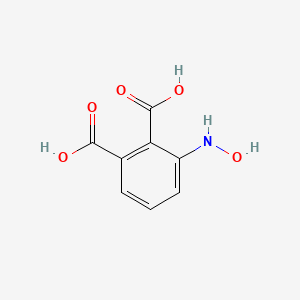
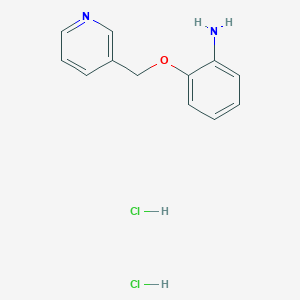
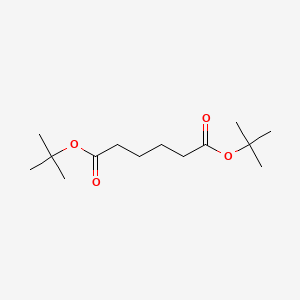
![4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide](/img/structure/B3114602.png)
![Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3114607.png)
